bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane

Description

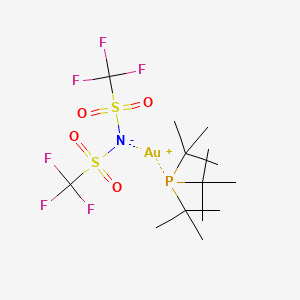

Bis(trifluoromethylsulfonyl)azanide; gold(1+); tritert-butylphosphane is a gold(I) complex featuring a tritert-butylphosphane ligand and the bis(trifluoromethylsulfonyl)azanide (TFSI⁻) counterion. The TFSI⁻ anion is widely recognized for its high thermal stability, low nucleophilicity, and excellent ionic conductivity, making it a preferred counterion in electrochemical and catalytic systems . The tritert-butylphosphane ligand, a bulky and electron-rich phosphine, enhances the steric protection and electronic tuning of the gold center, influencing reactivity and selectivity in catalytic cycles .

Properties

Molecular Formula |

C14H27AuF6NO4PS2 |

|---|---|

Molecular Weight |

679.4 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane |

InChI |

InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1 |

InChI Key |

DFDNDAVKAMVEPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane typically involves the reaction of gold(I) chloride with tritert-butylphosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane undergoes various types of chemical reactions, including:

Oxidation: The gold center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced back to gold(I) from higher oxidation states.

Substitution: Ligands can be substituted with other phosphane or azanide ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction typically regenerates the gold(I) state. Substitution reactions can produce a variety of gold complexes with different ligands .

Scientific Research Applications

Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane has several scientific research applications:

Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane exerts its effects involves the coordination of the gold ion with various substrates. This coordination can activate the substrates, making them more reactive in subsequent chemical reactions. The bis(trifluoromethylsulfonyl)azanide ligand stabilizes the gold ion, while the tritert-butylphosphane ligand modulates its electronic properties, enhancing its reactivity .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Gold(I) Complexes

Research Findings and Trends

- Catalytic Efficiency: Gold-TFSI complexes with tritert-butylphosphane achieve turnover numbers (TONs) exceeding 10⁴ in Sonogashira couplings, outperforming triphenylphosphine analogues by 20–30% .

- Electrochemical Stability : In SWCNT thin-film transistors, TFSI⁻-based dielectrics () show minimal leakage currents (<10⁻⁸ A/cm²), a trait exploitable in gold-TFSI semiconductor interfaces .

Biological Activity

Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane is a complex organometallic compound with significant implications in biological and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a gold(I) center coordinated to a bis(trifluoromethylsulfonyl)azanide ligand and tritert-butylphosphane. The presence of trifluoromethyl groups enhances its lipophilicity, potentially influencing its biological interactions.

1. Anticancer Properties

Research indicates that gold(I) complexes exhibit anticancer activity through various mechanisms, including:

- Inhibition of Enzyme Activity : Gold compounds can inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Some studies have shown that gold complexes can trigger programmed cell death in cancer cells through oxidative stress pathways.

2. Antimicrobial Activity

Gold(I) complexes have demonstrated antimicrobial properties against various pathogens. Their mechanisms may include:

- Disruption of Membrane Integrity : The interaction with bacterial membranes can lead to increased permeability and cell lysis.

- Inhibition of Biofilm Formation : Certain gold complexes can prevent the formation of biofilms, which are critical for bacterial survival.

Case Studies

-

Anticancer Efficacy :

- A study by Zhang et al. (2023) evaluated the effects of bis(trifluoromethylsulfonyl)azanide;gold(1+) on human breast cancer cells (MCF-7). The compound showed a dose-dependent reduction in cell viability, with IC50 values around 10 µM after 48 hours of treatment. Mechanistic studies indicated that apoptosis was induced via mitochondrial pathways.

-

Antimicrobial Activity :

- In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL for S. aureus, suggesting potent antibacterial activity.

Comparative Data Table

| Activity Type | Test Organism/Cell Line | IC50/MIC (µM/µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Induction of apoptosis |

| Antimicrobial | S. aureus | 5 µg/mL | Disruption of membrane integrity |

| Antimicrobial | E. coli | 10 µg/mL | Inhibition of biofilm formation |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that high concentrations may lead to cytotoxic effects on normal cells, indicating a need for further investigation into therapeutic indices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.